molecular formula C8H8N2O B2857705 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one CAS No. 2287340-98-9

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

Cat. No.: B2857705
CAS No.: 2287340-98-9
M. Wt: 148.165
InChI Key: HXJSAINNIPKPEE-UHFFFAOYSA-N
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Description

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a methyl group attached to the fourth position.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl group and other positions on the pyrrole and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: A similar compound with a different substitution pattern.

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another related compound with variations in the ring structure.

Uniqueness

4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJSAINNIPKPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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